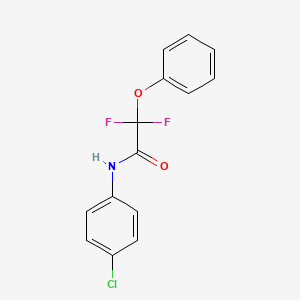

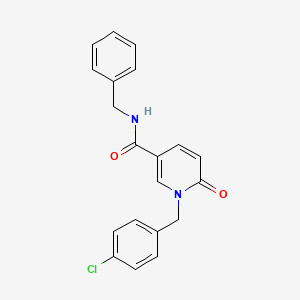

![molecular formula C8H12N6S B3128197 4-methyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 338786-78-0](/img/structure/B3128197.png)

4-methyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol

Vue d'ensemble

Description

The compound “4-methyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol” belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their wide range of biological activities, including anticancer properties . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including the compound , involves various chemical reactions . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is confirmed by techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

1,2,4-triazole derivatives are known to exhibit potent inhibitory activities against various cancer cell lines . They have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are determined by various factors, including their molecular structure and the presence of functional groups .Applications De Recherche Scientifique

Drug Discovery

1,2,3-Triazoles, including our compound of interest, serve as privileged structural motifs in drug discovery. Their high chemical stability, aromatic character, and hydrogen bonding ability make them attractive candidates for medicinal chemistry . Researchers have developed several medicinal compounds based on the 1,2,3-triazole core, such as anticonvulsants, antibiotics, and anticancer drugs . Further investigations into the pharmacological properties of our compound may reveal novel therapeutic applications.

Click Chemistry

The “click chemistry” approach, popularized by the Huisgen reaction, has revolutionized synthetic chemistry. 1,2,3-Triazoles are key players in this field, as they readily participate in click reactions. Researchers utilize this methodology for bioconjugation, fluorescent imaging, and materials science applications . Our compound’s triazole moiety could be leveraged in click chemistry strategies for targeted drug delivery or imaging agents.

Supramolecular Chemistry

Supramolecular chemistry explores non-covalent interactions to create functional assemblies. 1,2,3-Triazoles exhibit strong dipole moments and can form hydrogen bonds, making them valuable building blocks for supramolecular architectures. Our compound might contribute to the design of host-guest systems, molecular sensors, or self-assembled materials .

Organic Synthesis

The versatility of 1,2,3-triazoles extends to organic synthesis. Researchers employ them as intermediates or functional groups in diverse synthetic pathways. Our compound’s unique substitution pattern could enable the synthesis of novel derivatives with tailored properties .

Chemical Biology

Chemical biology investigates the interactions between small molecules and biological systems. The 1,2,3-triazole scaffold has been explored for its potential as enzyme inhibitors, protein ligands, and bioactive molecules . Investigating our compound’s biological activity could uncover exciting leads for future research.

Materials Science

Materials science benefits from the tunability of 1,2,3-triazoles. Their incorporation into polymers, nanoparticles, and coatings enhances material properties. Our compound’s thiol functionality could contribute to the development of corrosion-resistant coatings or drug-releasing materials .

Safety and Hazards

Orientations Futures

The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . 1,2,4-triazole derivatives, including the compound , could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Mécanisme D'action

Target of Action

Compounds containing the 1,2,4-triazole moiety are known to interact with a variety of biological targets due to their ability to form hydrogen bonds .

Mode of Action

It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting or enhancing its function.

Biochemical Pathways

1,2,4-triazole derivatives have been reported to exhibit a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The presence of the 1,2,4-triazole ring in a compound is known to improve pharmacokinetic properties, including bioavailability .

Result of Action

Compounds containing the 1,2,4-triazole moiety have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities .

Propriétés

IUPAC Name |

4-methyl-3-[2-(1,2,4-triazol-1-yl)propan-2-yl]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N6S/c1-8(2,14-5-9-4-10-14)6-11-12-7(15)13(6)3/h4-5H,1-3H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKHOIKSSMBASR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NNC(=S)N1C)N2C=NC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101120620 | |

| Record name | 2,4-Dihydro-4-methyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101120620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol | |

CAS RN |

338786-78-0 | |

| Record name | 2,4-Dihydro-4-methyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338786-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydro-4-methyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101120620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(dimethylamino)methylene]-1-(2-pyrimidinyl)-4-piperidinecarboxamide](/img/structure/B3128131.png)

![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B3128166.png)

![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2,2-dimethylpropanamide](/img/structure/B3128177.png)

![N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-(3-pyridinylmethyl)urea](/img/structure/B3128182.png)

![2-[(Z)-2-methoxy-2-phenylethenyl]-1-methylpyrrole](/img/structure/B3128190.png)

![N-[(4-chlorobenzoyl)amino]-N'-(4-methoxyphenyl)methanimidamide](/img/structure/B3128207.png)

![2-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B3128217.png)

![methyl 4-hydroxy-3-oxo-4-phenyl-3a,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole-2(3H)-carboxylate](/img/structure/B3128221.png)